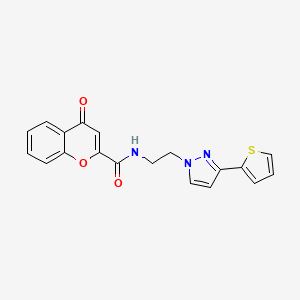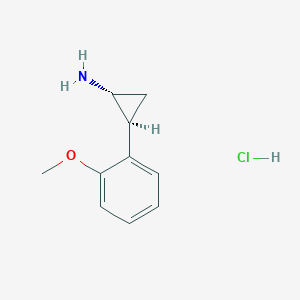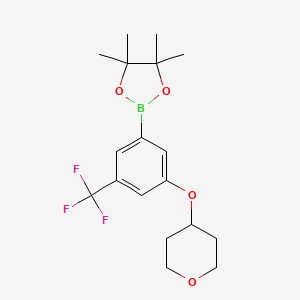
1-Vinylcyclopentyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinylcyclopentyl methacrylate is a chemical compound with the molecular formula C11H16O2 It is a methacrylate ester that features a vinyl group attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Vinylcyclopentyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-vinylcyclopentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of a tubular reactor allows for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the production of methacrylate esters .
Chemical Reactions Analysis
Types of Reactions
1-Vinylcyclopentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with desirable properties for various applications.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Substitution Reactions: The methacrylate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Free Radical Polymerization: Initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Addition Reactions: Typically involve reagents like halogens or hydrogen halides.
Substitution Reactions: Often carried out in the presence of nucleophiles such as amines or alcohols.
Major Products Formed
Polymers: High molecular weight polymers with applications in coatings, adhesives, and other materials.
Addition Products: Compounds where the vinyl group has reacted with halogens or hydrogen halides.
Substitution Products: Esters or amides formed through nucleophilic substitution.
Scientific Research Applications
1-Vinylcyclopentyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biomedical Applications: Incorporated into hydrogels and other materials for drug delivery and tissue engineering.
Materials Science: Utilized in the development of advanced materials with tailored mechanical and chemical properties.
Mechanism of Action
The primary mechanism of action for 1-vinylcyclopentyl methacrylate involves free radical polymerization. The process begins with the generation of free radicals, which initiate the polymerization by adding to the vinyl group. This creates a reactive intermediate that propagates the polymer chain by reacting with additional monomer units . The polymerization process can be terminated by various mechanisms, including combination or disproportionation of the radical species.
Comparison with Similar Compounds
Similar Compounds
Vinyl Methacrylate: Similar in structure but lacks the cyclopentyl ring, leading to different polymer properties.
Allyl Methacrylate: Contains an allyl group instead of a vinyl group, resulting in different reactivity and polymerization behavior.
Methacryloyl Chloride: Used as a precursor in the synthesis of various methacrylate esters.
Uniqueness
1-Vinylcyclopentyl methacrylate is unique due to the presence of both a vinyl group and a cyclopentyl ring. This combination imparts distinct properties to the resulting polymers, such as enhanced flexibility and chemical resistance, making it valuable for specific applications in materials science and polymer chemistry .
Properties
IUPAC Name |
(1-ethenylcyclopentyl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h4H,1-2,5-8H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCIGNUXIUMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)
![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)
![1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2468656.png)


![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)
![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)




![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2468670.png)

